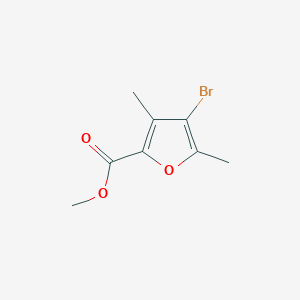

Methyl 4-bromo-3,5-dimethylfuran-2-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Methyl 4-bromo-3,5-dimethylfuran-2-carboxylate is a chemical compound belonging to the class of furan derivatives. Furans are heterocyclic organic compounds characterized by a five-membered aromatic ring containing one oxygen atom. This particular compound is notable for its bromine and methyl substituents, which confer unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-bromo-3,5-dimethylfuran-2-carboxylate typically involves the bromination of a precursor furan compound. One common method involves the bromination of 3,5-dimethylfuran-2-carboxylic acid, followed by esterification to form the methyl ester. The reaction conditions often include the use of bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane. The reaction is typically carried out at room temperature or slightly elevated temperatures to ensure complete bromination.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-bromo-3,5-dimethylfuran-2-carboxylate undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation Reactions: The furan ring can be oxidized to form furan-2,3-diones or other oxidized derivatives.

Reduction Reactions: The compound can undergo reduction reactions, particularly at the ester functional group, to form alcohols or aldehydes.

Common Reagents and Conditions

Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride or potassium carbonate.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products

Substitution: Formation of substituted furans with various functional groups replacing the bromine atom.

Oxidation: Formation of furan-2,3-diones or other oxidized derivatives.

Reduction: Formation of alcohols or aldehydes from the ester group.

Scientific Research Applications

Methyl 4-bromo-3,5-dimethylfuran-2-carboxylate has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds. It is also employed in cross-coupling reactions such as Suzuki-Miyaura coupling.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a precursor for the synthesis of pharmaceutical compounds with potential therapeutic effects.

Industry: Utilized in the development of advanced materials and as an intermediate in the production of agrochemicals and dyes.

Mechanism of Action

The mechanism of action of methyl 4-bromo-3,5-dimethylfuran-2-carboxylate depends on its specific application. In chemical reactions, the bromine atom acts as a leaving group, facilitating nucleophilic substitution reactions. In biological systems, the compound may interact with specific molecular targets, such as enzymes or receptors, through its functional groups, leading to various biological effects.

Comparison with Similar Compounds

Methyl 4-bromo-3,5-dimethylfuran-2-carboxylate can be compared with other similar compounds, such as:

Methyl 2,5-dimethylfuran-3-carboxylate: Lacks the bromine substituent, resulting in different reactivity and applications.

Methyl 4-bromo-3-hydroxythiophene-2-carboxylate: Contains a thiophene ring instead of a furan ring, leading to different chemical properties.

Methyl 5-bromo-2-(methylthio)pyrimidine-4-carboxylate: Contains a pyrimidine ring, which significantly alters its chemical behavior and applications.

Biological Activity

Methyl 4-bromo-3,5-dimethylfuran-2-carboxylate (abbreviated as MBDMC) is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological properties, including antibacterial and anticancer activities, along with relevant data tables and research findings.

Antibacterial Activity

Recent studies have evaluated the antibacterial properties of MBDMC against various bacterial strains.

Case Study: Antibacterial Efficacy Against XDR-S. Typhi

A significant study assessed the antibacterial activity of MBDMC against multidrug-resistant Salmonella Typhi. The minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) were determined using the agar well diffusion method.

| Compound | MIC (mg/mL) | MBC (mg/mL) |

|---|---|---|

| MBDMC | 6.25 | 12.5 |

| Control | 25 | 50 |

The results indicated that MBDMC exhibited a potent antibacterial effect, outperforming several other compounds tested in the same study .

Anticancer Activity

MBDMC has also been investigated for its anticancer properties. The compound's cytotoxic effects were tested on various cancer cell lines.

Case Study: Cytotoxicity Against Cancer Cell Lines

In vitro studies demonstrated that MBDMC showed significant cytotoxic effects on human cancer cell lines, particularly:

| Cell Line | IC50 (µM) |

|---|---|

| HCT-116 | 8.17 |

| HepG2 | 6.6 |

| MGC803 | 3.15 |

These findings suggest that MBDMC has promising potential as an anticancer agent, particularly due to its lower IC50 values compared to standard chemotherapeutic agents like 5-fluorouracil .

The mechanisms underlying the biological activities of MBDMC are still under investigation. However, preliminary studies suggest that it may act through:

- Inhibition of Enzymatic Activity : MBDMC was found to inhibit alkaline phosphatase with an IC50 value of 1.469±0.02μM, indicating its potential as a competitive inhibitor .

- Induction of Apoptosis : Research indicates that compounds similar to MBDMC may induce apoptosis in cancer cells through pathways involving the Bcl-2 family proteins .

Molecular Docking Studies

Molecular docking studies have been conducted to elucidate the binding interactions between MBDMC and target proteins. The binding affinity was assessed using various computational methods, revealing strong interactions with key amino acid residues in target proteins.

| Protein Target | Binding Energy (ΔG) |

|---|---|

| DNA Gyrase | -7.5648 kCal/mole |

| Alkaline Phosphatase | -6.8000 kCal/mole |

These studies highlight the potential of MBDMC as a lead compound for further drug development targeting bacterial infections and cancer .

Properties

Molecular Formula |

C8H9BrO3 |

|---|---|

Molecular Weight |

233.06 g/mol |

IUPAC Name |

methyl 4-bromo-3,5-dimethylfuran-2-carboxylate |

InChI |

InChI=1S/C8H9BrO3/c1-4-6(9)5(2)12-7(4)8(10)11-3/h1-3H3 |

InChI Key |

MIZZZOVTOKGRFA-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(OC(=C1Br)C)C(=O)OC |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.